molecular formula C12H19Cl2NO2 B4397899 2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride

2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride

Cat. No. B4397899
M. Wt: 280.19 g/mol
InChI Key: CDXSQBOIHYXDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-579 and is a member of the butanolamines family. CM-579 has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. The aim of

Mechanism of Action

The mechanism of action of CM-579 is not fully understood. However, studies have suggested that CM-579 may exert its anti-tumor effects by inhibiting the activity of protein kinase C (PKC) and inducing apoptosis in cancer cells. CM-579 has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis.
Biochemical and Physiological Effects
CM-579 has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CM-579 inhibits the proliferation of cancer cells and induces apoptosis. CM-579 has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, CM-579 has been found to inhibit angiogenesis by suppressing the expression of VEGF.

Advantages and Limitations for Lab Experiments

One of the main advantages of CM-579 for lab experiments is its ability to inhibit the proliferation of cancer cells in vitro. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of CM-579 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There is still much to be learned about the potential therapeutic applications of CM-579. Future research should focus on elucidating the mechanism of action of CM-579 and identifying potential targets for cancer therapy. Additionally, the development of more efficient synthesis methods and improved solubility of CM-579 could facilitate its use in in vivo studies. Finally, the potential use of CM-579 in combination with other anti-cancer drugs should be explored.

Scientific Research Applications

CM-579 has been studied extensively for its potential therapeutic applications. In vitro studies have shown that CM-579 exhibits anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. CM-579 has also been found to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.

properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.ClH/c1-3-10(8-15)14-7-9-4-5-12(16-2)11(13)6-9;/h4-6,10,14-15H,3,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXSQBOIHYXDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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